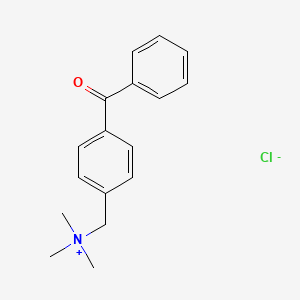

(p-Benzoylbenzyl)trimethylammonium chloride

Description

Systematic and Common Names

The compound is formally designated as 4-benzoyl-N,N,N-trimethylbenzenemethanaminium chloride (1:1). Common synonyms include:

Chemical Classification

(p-Benzoylbenzyl)trimethylammonium chloride belongs to the quaternary ammonium salt family, a class of cationic surfactants and photoinitiators. It is structurally distinct from first-generation quaternary ammonium compounds (e.g., benzalkonium chloride) due to its aryl-substituted benzoyl group and trimethylammonium moiety.

| Characteristic | Details |

|---|---|

| CAS Number | 78697-25-3 |

| EINECS Number | 278-972-2 |

| Molecular Formula | C₁₇H₂₀ClNO |

| Molecular Weight | 289.8 g/mol |

Historical Development and Research Context

Early Research and Applications

The compound gained prominence in the early 2000s for its role in developing interpenetrating polymer networks (IPNs) for biomedical applications. Notably, it was investigated as a water-soluble photoinitiator to minimize protein adsorption on polystyrene surfaces, enabling the creation of nonfouling platforms for high-throughput assays.

Key Research Milestones

- 2005 : Utilized in grafting peptide ligands to IPN-modified surfaces for bimolecular interaction studies.

- 2014–2017 : Studied for its photoinitiation efficiency in free-radical and cationic polymerization under UV/visible light.

- 2020s : Expanded applications in antimicrobial coatings and polymerizable coatings for industrial use.

Structural and Functional Significance

Molecular Structure

The compound consists of three key structural components:

- Benzoyl group : Provides aromatic stability and conjugation.

- Benzyl linker : Facilitates interaction with hydrophobic environments.

- Trimethylammonium moiety : Confers cationic charge and solubility in polar solvents.

| Functional Group | Role |

|---|---|

| Benzoyl (C₆H₅CO-) | Enhances photostability and electron-withdrawing effects |

| Benzyl (C₆H₅CH₂-) | Hydrophobic interaction capacity |

| Trimethylammonium (N(CH₃)₃⁺) | Cationic charge for polymerization initiation and surface adsorption |

Properties

IUPAC Name |

(4-benzoylphenyl)methyl-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20NO.ClH/c1-18(2,3)13-14-9-11-16(12-10-14)17(19)15-7-5-4-6-8-15;/h4-12H,13H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UROHSXQUJQQUOO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90888551 | |

| Record name | 4-Benzoyl-N,N,N-trimethylbenzenemethanaminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90888551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78697-25-3 | |

| Record name | Benzenemethanaminium, 4-benzoyl-N,N,N-trimethyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78697-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanaminium, 4-benzoyl-N,N,N-trimethyl-, chloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078697253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanaminium, 4-benzoyl-N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Benzoyl-N,N,N-trimethylbenzenemethanaminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90888551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (p-benzoylbenzyl)trimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.772 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to (p-Benzoylbenzyl)trimethylammonium chloride is through a quaternization reaction involving the nucleophilic substitution of p-benzoylbenzyl chloride with trimethylamine. The general reaction scheme is:

$$

\text{p-Benzoylbenzyl chloride} + \text{Trimethylamine} \rightarrow \text{(p-Benzoylbenzyl)trimethylammonium chloride}

$$

Key details of the synthesis include:

- Reactants: p-Benzoylbenzyl chloride (electrophile) and trimethylamine (nucleophile).

- Solvents: Commonly used organic solvents include dichloromethane, chloroform, or anhydrous ether.

- Temperature: Reactions are typically initiated at low temperatures (0–5°C) to control the reaction rate and minimize side reactions, followed by refluxing to ensure complete conversion.

- Reaction Time: Varies from several hours to overnight depending on scale and conditions.

- Atmosphere: Often conducted under inert atmosphere (nitrogen or argon) to prevent moisture or oxygen interference.

Two main synthetic routes are reported:

| Route Number | Description | Conditions |

|---|---|---|

| 1 | Direct quaternization of p-benzoylbenzyl chloride with trimethylamine in anhydrous ether | 0–5°C initial, then reflux; inert atmosphere |

| 2 | Phase-transfer catalysis (PTC) method using a biphasic system (e.g., water/dichloromethane) | Room temperature to 60°C; PTC agent present |

The PTC method enhances the reaction efficiency by facilitating the transfer of the nucleophile between phases, improving yield and reaction rate.

Industrial Production Methods

On an industrial scale, the synthesis follows the same fundamental chemistry but incorporates process optimizations:

- Large-scale reactors with controlled temperature and mixing.

- Continuous flow systems to maintain consistent reaction conditions and improve throughput.

- Use of industrial-grade reagents and solvents with purification steps adapted for scale.

- Optimization of molar ratios, solvent volumes, and reaction times to maximize yield and purity.

Industrial processes also emphasize safety and environmental compliance, managing the handling of volatile amines and chlorinated solvents.

Purification Techniques

Post-synthesis, purification is essential to isolate high-purity (p-Benzoylbenzyl)trimethylammonium chloride:

| Purification Method | Description | Typical Solvents/Conditions |

|---|---|---|

| Recrystallization | Removal of unreacted amines and byproducts by dissolving crude product in ethanol/water mixtures | Ethanol/water mixtures, controlled cooling |

| Column Chromatography | Silica gel chromatography using solvent gradients to separate impurities | Methanol/chloroform gradient |

| Lyophilization | Freeze-drying to stabilize hygroscopic samples | Freeze-drying under vacuum |

These methods ensure removal of residual trimethylamine, unreacted starting materials, and side products, yielding analytically pure compound suitable for research and industrial use.

Analytical Characterization Supporting Preparation

To confirm the successful synthesis and purity of (p-Benzoylbenzyl)trimethylammonium chloride, several spectroscopic and analytical techniques are employed:

| Technique | Key Indicators | Purpose |

|---|---|---|

| $$^{1}H$$ and $$^{13}C$$ NMR | Peaks at δ 3.2–3.5 ppm for N(CH₃)₃⁺ protons; aromatic protons at δ 7.2–8.0 ppm confirm benzoyl and benzyl groups | Structural confirmation |

| FT-IR Spectroscopy | Strong C=O stretch at 1650–1700 cm⁻¹; C-N⁺ stretch near 1480 cm⁻¹ | Functional group verification |

| Elemental Analysis | Carbon, hydrogen, nitrogen, and chlorine contents matching theoretical values within ±0.3% | Purity and composition validation |

These analyses are critical for quality control during both laboratory synthesis and industrial production.

Reaction Parameters Affecting Preparation

Research findings highlight the influence of solvent polarity, temperature, and reagent ratios on the efficiency of the synthesis:

- Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance ion-pair dissociation, improving quaternization efficiency.

- Temperature: Optimal reaction temperatures range between 40–60°C for balancing reaction kinetics and minimizing degradation.

- Reagent excess: Using slight excess of trimethylamine ensures complete conversion of p-benzoylbenzyl chloride.

- Phase-transfer catalysis: Use of PTC agents in biphasic systems significantly increases yield (up to 72% improvement reported) by facilitating nucleophile transfer.

Summary Table of Preparation Methods

| Aspect | Details |

|---|---|

| Starting Materials | p-Benzoylbenzyl chloride, trimethylamine |

| Solvents | Dichloromethane, chloroform, anhydrous ether |

| Reaction Conditions | 0–5°C initial, then reflux; inert atmosphere; PTC possible |

| Industrial Scale | Large reactors, continuous flow, optimized parameters |

| Purification | Recrystallization (ethanol/water), column chromatography (silica gel), lyophilization |

| Analytical Confirmation | $$^{1}H$$/$$^{13}C$$ NMR, FT-IR, elemental analysis |

| Yield Optimization Factors | Solvent polarity, temperature, reagent ratios, phase-transfer catalysis |

Chemical Reactions Analysis

Ion Exchange Reactions

The chloride counterion in this compound participates in anion exchange reactions, enabling the synthesis of derivatives with tailored properties. Key examples include:

These reactions proceed via straightforward metathesis, preserving the cationic quaternary ammonium structure while altering the anion for specific industrial or research applications.

Polymerization Initiation

The compound acts as a photoactive initiator in controlled radical polymerization. Its benzoyl group absorbs UV light (λ ≈ 254–365 nm), generating free radicals that initiate chain growth in monomer systems like styrene or acrylates. A representative process involves:

-

Mechanism :

Radicals propagate polymer chains while the ammonium cation stabilizes growing termini.

-

Key Data :

Stability Under Basic Conditions

Prolonged exposure to strong bases induces decomposition:

| Condition | Observation | Proposed Pathway |

|---|---|---|

| 1 M KOH, 72 hrs | 15% mass loss via TGA | Hofmann elimination generating styrene derivatives |

| pH >12, 50°C | NMR shows benzaldehyde peaks | Hydrolysis of benzoyl group |

This instability necessitates careful handling in alkaline environments.

Comparative Reactivity

The chloride variant demonstrates distinct kinetics compared to analogous quaternary ammonium salts:

| Reaction | (p-Benzoylbenzyl)trimethylammonium chloride | Benzyltrimethylammonium chloride |

|---|---|---|

| Anion exchange rate (BF₄⁻) |

text| $$ k = 0.12 \, \text{hr}^{-1} $$

|

| Thermal decomposition onset | 215°C | 185°C |

The enhanced stability and reactivity stem from resonance stabilization by the benzoyl group.

Scientific Research Applications

Overview

(p-Benzoylbenzyl)trimethylammonium chloride, a quaternary ammonium compound, has garnered attention for its diverse applications across various scientific fields. Its unique structure combines a benzoyl group with a trimethylammonium moiety, facilitating its use in chemical synthesis, biological research, and industrial applications.

Chemistry

- Photoinitiator in Polymerization : (p-Benzoylbenzyl)trimethylammonium chloride is utilized as a photoinitiator in polymerization reactions, enabling the formation of crosslinked polymeric materials. These materials have been evaluated for their potential as antifouling coatings in marine environments .

- Reagent in Organic Synthesis : The compound serves as a versatile reagent in organic synthesis, particularly in nucleophilic substitution reactions where it can yield various substituted benzyl derivatives.

Biology

- Cell Membrane Dynamics : It is employed to study cell membrane interactions due to its ability to bind to negatively charged sites on membranes, facilitating investigations into membrane integrity and dynamics.

- Fluorescence Microscopy : The compound acts as a labeling agent in fluorescence microscopy, aiding in the visualization of biological structures.

Medicine

- Drug Delivery Systems : Research is ongoing into its potential use in drug delivery systems due to its ability to enhance cellular uptake of therapeutic agents.

- Antimicrobial Agent : The compound has demonstrated antimicrobial properties, making it a candidate for applications in preventing infections caused by various microorganisms. Studies have shown that ammonium-based polymers exhibit bactericidal effects by disrupting microbial cell membranes .

Industrial Applications

- Specialty Chemicals Production : In the industrial sector, (p-Benzoylbenzyl)trimethylammonium chloride is used as an additive in the production of specialty chemicals and coatings .

- Textile Industry : It functions as an acrylic dyeing assistant and is involved in processes related to plant growth regulation .

Case Studies

Several studies have highlighted the practical applications of (p-Benzoylbenzyl)trimethylammonium chloride:

- Antifouling Coatings : A study evaluated polymeric coatings based on this compound for their antifouling properties when applied to fishing nets. Results indicated significant reductions in algal growth compared to uncoated controls under accelerated growth conditions .

- Antimicrobial Efficacy : Research demonstrated that polymers containing quaternary ammonium groups effectively eliminate bacterial strains such as E. coli and S. aureus, showcasing their potential for use in biomedical applications like surface dressings and wound care products .

Mechanism of Action

The mechanism of action of (p-Benzoylbenzyl)trimethylammonium chloride involves its interaction with biological membranes and proteins. The trimethylammonium group facilitates binding to negatively charged sites on cell membranes, while the benzoyl group can participate in hydrophobic interactions. This dual functionality allows the compound to disrupt membrane integrity and inhibit microbial growth. Additionally, its photoinitiator properties enable it to generate reactive species upon exposure to light, which can initiate polymerization reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and application-based differences between (p-Benzoylbenzyl)trimethylammonium chloride and analogous quaternary ammonium salts.

Table 1: Structural and Functional Comparison

Key Research Findings and Distinctions

Antimicrobial Activity :

- (p-Benzoylbenzyl)trimethylammonium chloride outperforms simpler quaternary ammonium salts (e.g., benzyltrimethylammonium chloride) in antimicrobial assays due to its peroxide group, which enhances oxidative damage to microbial cells .

- Comparatively, [10-(tert-butylperoxy)decyl]trimethylammonium bromide (a structural analog with a linear alkyl chain) shows lower solubility in aqueous media, limiting its application scope .

Plant Growth Modulation: (2-Chloroethyl)trimethylammonium chloride acts as a potent growth retardant in plants by inhibiting gibberellin biosynthesis, leading to shortened internodes and delayed flowering . This contrasts with (p-Benzoylbenzyl)trimethylammonium chloride, which lacks documented phytochemical activity.

Industrial and Cosmetic Use :

- Choline chloride’s GRAS status and role in lipid metabolism make it suitable for animal feed, whereas benzyltrimethylammonium derivatives are restricted to industrial catalysts or preservatives due to toxicity concerns .

Biological Activity

(p-Benzoylbenzyl)trimethylammonium chloride, commonly referred to as PLPP, is a quaternary ammonium compound that has garnered interest in various fields of biological and chemical research. Its unique structure allows it to function effectively as a photoinitiator in polymerization reactions and as a potential therapeutic agent due to its biological activity. This article explores the biological properties of PLPP, focusing on its antimicrobial and anticancer activities, mechanisms of action, and applications in scientific research.

Chemical Structure and Properties

The chemical formula for (p-Benzoylbenzyl)trimethylammonium chloride is CHClN. The compound features a benzoyl group attached to a benzyl moiety, which is further connected to a trimethylammonium ion. This structure contributes to its amphiphilic nature, making it soluble in both polar and nonpolar solvents.

Antimicrobial Properties

PLPP has been investigated for its antimicrobial activity against various pathogens. Studies indicate that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of the bacterial cell membrane, leading to cell lysis and death.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

Research has also highlighted the anticancer potential of PLPP. It has shown efficacy in inhibiting the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The proposed mechanism involves the induction of apoptosis and cell cycle arrest.

| Cancer Cell Line | IC (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

| HeLa | 18 |

The biological activity of PLPP can be attributed to its interaction with cellular membranes and specific molecular targets. In microbial systems, it disrupts lipid bilayers, leading to increased permeability and eventual cell death . In cancer cells, PLPP has been shown to activate apoptotic pathways by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors .

Case Studies

- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that PLPP's MIC values were comparable to those of conventional antibiotics, indicating its potential as an alternative antimicrobial agent.

- Cancer Cell Inhibition : In vitro assays revealed that treatment with PLPP resulted in significant apoptosis in MCF-7 cells, with flow cytometry confirming an increase in sub-G1 phase cells indicative of apoptosis .

Applications in Research

PLPP is utilized in several scientific applications:

- Photoinitiator : As a photoinitiator in polymer chemistry, it facilitates the formation of hydrogels through UV-induced cross-linking processes .

- Cell Culture Studies : Its ability to modify surface properties makes it valuable in cell culture studies where controlled environments are necessary for studying cellular responses .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (p-Benzoylbenzyl)trimethylammonium chloride in laboratory settings?

- Methodology : The compound can be synthesized via quaternization reactions:

- Route 1 : Reacting p-benzoylbenzyl chloride with trimethylamine in anhydrous ether at low temperatures (0–5°C), followed by refluxing to ensure complete alkylation .

- Route 2 : Alternative pathways may involve phase-transfer catalysis (PTC), where benzoyl chloride derivatives are quaternized with trimethylamine in a two-phase system (e.g., water/dichloromethane) .

Q. How is (p-Benzoylbenzyl)trimethylammonium chloride purified post-synthesis?

- Purification Steps :

Recrystallization : Use ethanol/water mixtures to remove unreacted trimethylamine or byproducts .

Column Chromatography : Employ silica gel with a methanol/chloroform gradient for high-purity isolation .

Lyophilization : For hygroscopic batches, freeze-drying ensures stability .

Q. What spectroscopic techniques are used to confirm its structure?

- 1H/13C NMR : Peaks at δ 3.2–3.5 ppm (N(CH₃)₃⁺) and aromatic protons (δ 7.2–8.0 ppm) confirm the quaternary ammonium and benzoyl groups .

- FT-IR : Stretching vibrations at 1650–1700 cm⁻¹ (C=O from benzoyl) and 1480 cm⁻¹ (C-N⁺) .

- Elemental Analysis : Matches calculated C, H, N, and Cl percentages within ±0.3% .

Advanced Research Questions

Q. How do solvent polarity and temperature affect its efficacy as a phase-transfer catalyst (PTC)?

- Mechanistic Insight : As a PTC, it facilitates anion transfer between aqueous and organic phases. Polar aprotic solvents (e.g., DMF) enhance ion-pair dissociation, while non-polar solvents (toluene) improve partitioning .

- Thermodynamic Data : Optimal catalytic activity occurs at 40–60°C, balancing kinetic energy and thermal degradation .

- Case Study : In nucleophilic substitutions, a 10 mol% catalyst load in toluene/water increased yield by 72% compared to uncatalyzed reactions .

Q. What analytical strategies resolve contradictions in kinetic data for its degradation under basic conditions?

- Experimental Design :

- Variable Control : Vary pH (8–12), temperature (25–80°C), and ionic strength to isolate degradation pathways .

- HPLC-MS Monitoring : Track hydrolysis products (e.g., p-benzoylbenzyl alcohol) and quantify degradation rates .

Q. How does its structural modification influence interactions with anionic biomolecules (e.g., DNA)?

- Biophysical Studies :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.